molecular formula C18H18N2O4S2 B2511422 (Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1006006-70-7

(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2511422
CAS No.: 1006006-70-7
M. Wt: 390.47
InChI Key: CQBITHXNGYGVLH-HNENSFHCSA-N
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Description

(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound of significant interest in medicinal chemistry research, particularly as a key intermediate or precursor in the development of kinase inhibitors. Its structure, featuring a benzothiazole core and a thiophene carbonyl group, is characteristic of scaffolds designed to interact with the ATP-binding sites of various protein kinases. Kinases are critical signaling proteins involved in a vast array of cellular processes, including proliferation, differentiation, and apoptosis , and their dysregulation is a hallmark of many diseases, notably cancers and inflammatory disorders. Researchers utilize this compound to explore structure-activity relationships (SAR) by synthesizing novel analogs, aiming to enhance selectivity and potency against specific kinase targets like the JAK family or TYK2. The JAK-STAT pathway is a primary focus for therapeutic intervention in autoimmune diseases and myeloproliferative neoplasms . The (Z)-configuration around the imino bond and the 2-methoxyethyl substitution are critical structural features that influence the molecule's three-dimensional conformation and its subsequent binding affinity and pharmacokinetic properties. Consequently, this reagent serves as a valuable tool for chemical biologists and drug discovery scientists working to develop next-generation targeted therapies for oncological and immunological research.

Properties

IUPAC Name

ethyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-3-24-17(22)12-6-7-13-15(11-12)26-18(20(13)8-9-23-2)19-16(21)14-5-4-10-25-14/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBITHXNGYGVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.

Chemical Structure and Properties

The compound features a unique structure that integrates a benzo[d]thiazole core with a thiophene moiety and an ethyl ester group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds related to benzo[d]thiazole derivatives exhibit notable anticancer properties. For instance, derivatives containing the thiophene moiety have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and SHSY-5Y (neuroblastoma) cells. The cytotoxicity of these compounds was assessed using the MTS assay, revealing significant inhibition of cell proliferation at specific concentrations .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Ethyl 2-acetamido-4-methylthiazole-5-carboxylateSHSY-5Y5.4
Thiophene derivativeA54910.2
DoxorubicinSHSY-5Y0.5

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, inhibitors derived from thiazole and thiophene structures have been shown to effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes and tumorigenesis .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)Reference
(Z)-ethyl derivativeCOX-115.0
Thiophene analogCOX-212.0

The biological activity of (Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Certain thiazole derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

A recent study focused on the synthesis and evaluation of various thiazole derivatives for their anticancer activity against SHSY-5Y cells. The study found that compounds with substituted thiophene rings exhibited enhanced cytotoxicity compared to those without such substitutions .

Another investigation into the pharmacological properties of related compounds highlighted their potential as anti-inflammatory agents due to their ability to inhibit COX enzymes effectively .

Scientific Research Applications

Medicinal Chemistry

The compound may serve as a lead structure for the development of novel therapeutic agents. Its potential biological activities include:

  • Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties. Studies have shown that compounds containing thiophene rings exhibit significant antibacterial and antifungal activities, making them candidates for drug development against resistant strains of bacteria and fungi .
  • Antitubercular Properties : Similar compounds have been evaluated for their effectiveness against tuberculosis, showing promising results in inhibiting the growth of Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : The incorporation of the thiazole moiety has been linked to anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation .

Biological Probes

The compound's structure allows it to function as a biochemical probe in various biological assays. Its ability to interact with specific biological targets can facilitate the study of disease mechanisms and the development of diagnostic tools.

Material Science

Due to its unique electronic properties, this compound could be explored for applications in material science:

  • Organic Electronics : Compounds with thiophene units are widely used in organic semiconductors and photovoltaic devices due to their favorable charge transport properties . This compound may contribute to the development of efficient organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Sensors : The ability to modify the electronic properties by altering substituents can lead to the development of sensors that detect specific environmental or biological analytes .

Case Studies

Several studies have highlighted the applications of similar compounds:

  • Synthesis and Evaluation of Antimicrobial Agents : A series of thiophene-based compounds were synthesized and evaluated for their antimicrobial activity. Results indicated that modifications to the thiophene ring significantly influenced their potency against various bacterial strains .
  • Development of Antitubercular Drugs : Research focused on synthesizing thiazole derivatives has shown that these compounds can effectively inhibit Mycobacterium smegmatis, providing a pathway for developing new antitubercular therapies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from published literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Reference
(Z)-Ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate C₁₈H₁₇N₂O₄S₂ 397.47 (calculated) - Thiophene-2-carbonyl imino
- 2-Methoxyethyl
- Ethyl ester
Not explicitly described in evidence
(Z)-Methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate C₁₉H₂₁N₃O₄S₂ 419.5 - 2,4-Dimethylthiazole carbonyl imino
- 2-Ethoxyethyl
- Methyl ester
Not specified
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate C₁₀H₁₀N₂O₂S 246.27 - Amino group at position 2
- Ethyl ester
Likely via cyclization/condensation
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) C₂₁H₂₅NO₅S 403.49 - Tetrahydrobenzo[b]thiophene core
- Ethoxy/4-hydroxyphenyl substituents
Petasis multicomponent reaction
3-Substituted benzyl-6-amino-2,3-dihydrobenzo[d]thiazol-2-one (7a–b) C₁₄H₁₃N₃OS 287.34 - Benzyl group at position 3
- Amino group at position 6
Hydrogenation with Pd/C catalyst
Key Observations:

Core Modifications: The target compound and its methyl analog share the 2,3-dihydrobenzo[d]thiazole core, while compound 6o features a tetrahydrobenzo[b]thiophene ring, increasing saturation and altering conformational flexibility. Ethyl 2-aminobenzo[d]thiazole-6-carboxylate lacks the imino group and side-chain substituents, simplifying the structure.

Substituent Effects: Thiophene vs. Ester Groups: Ethyl esters (target compound) generally exhibit slower hydrolysis than methyl esters (), improving metabolic stability.

Synthesis Approaches: The Petasis reaction (used for 6o ) enables multicomponent coupling, while hydrogenation (for 7a–b ) is effective for reducing nitro or imino groups. The target compound’s synthesis likely involves imine formation and esterification, though specific details are absent in the evidence.

Q & A

Q. Characterization Methods :

  • NMR (1H/13C): Assigns proton environments and confirms substituent positions (e.g., Z-configuration of imino group) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateKey Functional GroupsCharacterization TechniqueReference
Benzo[d]thiazole coreThiazole ring, NHIR (C=N stretch ~1600 cm⁻¹)
Thiophene-2-carbonyliminoC=O, C=N1H NMR (δ 8.2–8.5 ppm for imino proton)

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Critical parameters include:

  • Temperature Control : Low temperatures (0–5°C) during imino bond formation to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates; ethanol/THF mixtures improve hydrogenation efficiency .
  • Catalysis : Pd/C (10% w/w) for hydrogenation steps, with reaction times ≥6 hours for complete conversion .

Table 2 : Optimization Trials for Imine Formation

ConditionYield (%)Purity (%)Reference
RT, DMF6588
0–5°C, THF8295

Basic: What biological activities are associated with this compound’s structural motifs?

Answer:

  • Thiazole Core : Known for antimicrobial and anticancer activity via enzyme inhibition (e.g., kinase targets) .
  • Thiophene Carbonylimino : Enhances binding to hydrophobic pockets in proteins, observed in antifungal agents .
  • Methoxyethyl Side Chain : Improves solubility and bioavailability .

Advanced: How can structure-activity relationships (SAR) be systematically studied?

Q. Methodology :

Analog Synthesis : Modify substituents (e.g., replace thiophene with furan; vary ester groups) .

Biological Assays : Test against enzyme panels (e.g., CYP450 isoforms) or cell lines (e.g., MCF-7 for anticancer activity) .

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or DHFR .

Table 3 : SAR Data for Analogues

Substituent ModificationBioactivity (IC50, μM)TargetReference
Thiophene → Furan12.5 (vs. 8.2)EGFR
Ethyl → Methyl Ester>50 (inactive)DHFR

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix Interference : Plasma proteins and lipids require solid-phase extraction (C18 columns) prior to LC-MS/MS analysis .
  • Detection Limits : LOQ ≥10 ng/mL achievable with ESI+ mode and MRM transitions (e.g., m/z 450 → 232) .

Advanced: How are conflicting bioactivity data resolved across studies?

Q. Methodology :

  • Dose-Response Curves : Replicate assays at varying concentrations (1 nM–100 μM) to confirm potency trends .
  • Target Validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm mechanism .
  • Meta-Analysis : Compare datasets using tools like PRISM to identify outliers .

Basic: What purification techniques are recommended for isolating the final product?

Answer:

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) for initial purification .
  • Recrystallization : Ethanol/water mixtures (80:20) to remove polar impurities .

Advanced: How can reaction mechanisms (e.g., imino bond formation) be elucidated?

Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR to track C=O and C=N bond formation .
  • Isotopic Labeling : Use 15N-labeled thiourea to trace nitrogen incorporation into the thiazole ring .

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